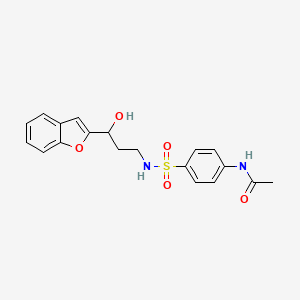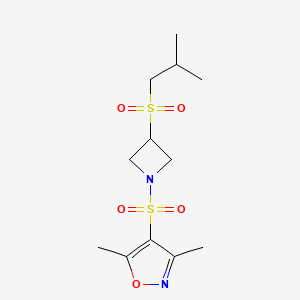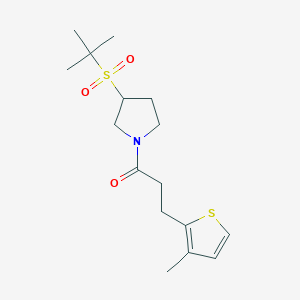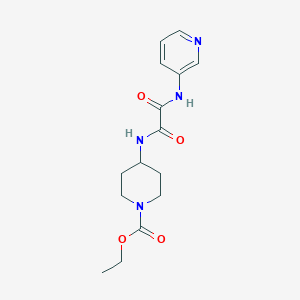
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide, also known as BFA-8, is a compound that has gained attention in scientific research due to its potential therapeutic properties. BFA-8 is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-cancer effects.
Aplicaciones Científicas De Investigación
Photoresponsive Molecularly Imprinted Hydrogels
Molecularly imprinted hydrogels have been developed for the photo-regulated release and uptake of pharmaceuticals in aqueous media, utilizing azobenzene-containing functional monomers. This technique demonstrates the potential of utilizing photoresponsive materials for controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Antimicrobial Activity of Sulfanilamide Derivatives
Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, have been explored for their thermal properties and antimicrobial activities. However, the introduction of benzene rings to the CO–NH group or SO2–NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Synthesis of Heterocycles via Sulphenylation
Explorations into the synthesis of heterocycles via sulphenylation of unsaturated amides have shown the potential for creating novel compounds with various applications in pharmaceutical and chemical research (Samii, Ashmawy, & Mellor, 1987).
Cyclization of Nitroacetamide Derivatives
Nitroacetamide derivatives have been utilized in cyclization reactions to afford benzofused lactams, providing a novel route to these compounds. This process highlights the versatility of nitroacetamide derivatives in synthesizing complex molecular structures (Fante et al., 2014).
Anticonvulsant Activity of Benzofuran-Acetamide Scaffold
The benzofuran-acetamide scaffold has been evaluated as a potential anticonvulsant agent, indicating the utility of this chemical structure in developing new therapeutic agents for treating convulsions (Shakya et al., 2016).
Mecanismo De Acción
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications . They are often used as antimicrobial agents , indicating that their targets could be various enzymes or proteins essential for microbial growth and survival.
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to inhibition or alteration of the target’s normal function . This interaction can result in the death of microbial cells or the inhibition of their growth .
Biochemical Pathways
Given the antimicrobial properties of benzofuran derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA replication, protein synthesis, or cell wall synthesis.
Pharmacokinetics
One of the targets achieved with most of the more recent compounds is improved bioavailability , suggesting that this compound may also have been designed with optimal bioavailability in mind.
Result of Action
Given the antimicrobial properties of benzofuran derivatives , the compound likely results in the death of microbial cells or the inhibition of their growth.
Propiedades
IUPAC Name |
N-[4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-15-6-8-16(9-7-15)27(24,25)20-11-10-17(23)19-12-14-4-2-3-5-18(14)26-19/h2-9,12,17,20,23H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLCDNBBXOXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)
![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)

![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)
![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)

![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)
![(E)-1-[5-(2,4-dichlorophenyl)-2-furyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2822652.png)


